molecular formula C25H40O5 B1263117 Aplysinoplide C

Aplysinoplide C

Cat. No. B1263117
M. Wt: 420.6 g/mol
InChI Key: BYAXMGMKQCMKDN-MWOZSAKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysinoplide C is a sesterterpenoid isolated from the marine sponge Aplysinopsis digitata that exhibits cytotoxicity against P388 mouse leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is a sesterterpenoid, a primary alcohol, a tertiary alcohol and a butenolide.

Scientific Research Applications

Anticancer Properties

Aplysinoplide C, a natural compound found in marine organisms, exhibits notable anti-tumor activities. It has been shown to enhance the sensitivity of glioma cells to temozolomide (TMZ), a standard chemotherapy agent, by increasing the levels of miR-181, a tumor suppressor that augments the effects of TMZ (Gong et al., 2014). Additionally, aplysin has been observed to suppress breast cancer growth in vivo and in vitro by down-regulating the PI3K/AKT/FOXO3a signaling pathway, which plays a crucial role in cancer progression (Zhang et al., 2017). Moreover, aplysin sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by suppressing the P38 MAPK/Survivin pathway, enhancing TRAIL's tumor-suppressing capacity (Liu et al., 2014).

Protective Effects Against Liver Injury

Aplysin has shown protective effects against alcohol-induced liver injury in rats. It alleviates oxidative damage and modulates the expression of apoptosis-related genes, suggesting its potential as a natural source for preventing alcoholic liver damage (Ge et al., 2018).

Potential in Neuroprotection

While not directly related to Aplysinoplide C, related compounds like Cerebrolysin have demonstrated neuroprotective effects. Cerebrolysin significantly reduced the percentage of cells showing apoptotic chromatin changes in a cell stress in-vitro model, suggesting potential applications in neurological disorders (Hartbauer et al., 2001).

properties

Product Name

Aplysinoplide C

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-[(1S,2S)-2-hydroxy-2,6,6-trimethylcyclohexyl]-7-methylnona-2,6-dienyl]-2H-furan-5-one

InChI

InChI=1S/C25H40O5/c1-18(9-12-22-24(2,3)13-6-14-25(22,4)29)7-5-8-19(16-26)10-11-21-20(17-27)15-23(28)30-21/h7,10,15,21-22,26-27,29H,5-6,8-9,11-14,16-17H2,1-4H3/b18-7+,19-10-/t21?,22-,25-/m0/s1

InChI Key

BYAXMGMKQCMKDN-MWOZSAKHSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CC1C(=CC(=O)O1)CO)/CO)/CC[C@@H]2[C@@](CCCC2(C)C)(C)O

Canonical SMILES

CC(=CCCC(=CCC1C(=CC(=O)O1)CO)CO)CCC2C(CCCC2(C)O)(C)C

synonyms

aplysinoplide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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